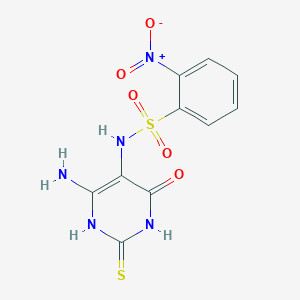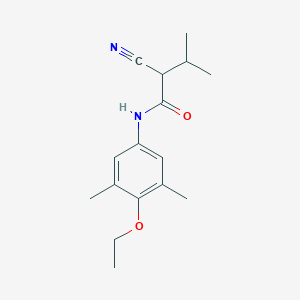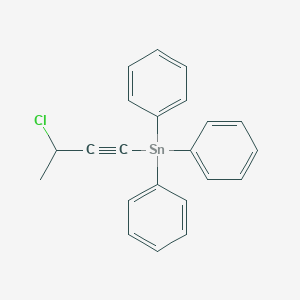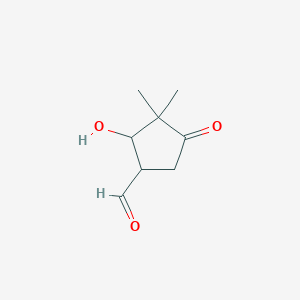![molecular formula C11H14N2O4 B14370792 2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide CAS No. 90074-86-5](/img/structure/B14370792.png)
2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide is an organic compound with a complex structure that includes both amide and ether functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide typically involves the reaction of 2-hydroxyethylamine with a benzoyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-Hydroxyethyl(methyl)amino]ethanol
- N,N-Bis(2-hydroxyethyl)ethylenediamine
- 2,2’-Iminodiethanol
Uniqueness
2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike similar compounds, it possesses both amide and ether functionalities, allowing it to participate in a wider range of chemical reactions and interact with diverse molecular targets .
Eigenschaften
CAS-Nummer |
90074-86-5 |
|---|---|
Molekularformel |
C11H14N2O4 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
2-[2-(2-hydroxyethylamino)-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C11H14N2O4/c12-11(16)8-3-1-2-4-9(8)17-7-10(15)13-5-6-14/h1-4,14H,5-7H2,(H2,12,16)(H,13,15) |
InChI-Schlüssel |
XKNNHSXRVUMSMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B14370740.png)

![Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)-](/img/structure/B14370752.png)
![4-[(Heptadecafluorooctyl)oxy]benzene-1-sulfonamide](/img/structure/B14370758.png)
phosphanium iodide](/img/structure/B14370761.png)


![5-Amino-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14370779.png)
![Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester](/img/structure/B14370800.png)

